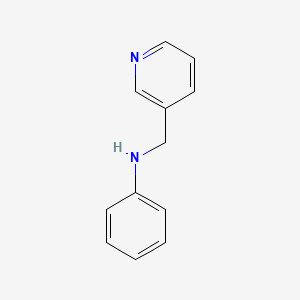

N-(pyridin-3-ylmethyl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXLHKJBRORJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73570-11-3 | |

| Record name | N-(Pyridin-3-ylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Pyridine and Aniline Moieties in Molecular Design for N Pyridin 3 Ylmethyl Aniline Scaffolds

The utility of the N-(pyridin-3-ylmethyl)aniline scaffold in molecular design is deeply rooted in the inherent properties of its pyridine (B92270) and aniline (B41778) components. These two aromatic systems are prevalent in medicinal chemistry and materials science, and their combination within a single molecular framework offers a versatile platform for the development of novel compounds.

The aniline moiety, a benzene (B151609) ring bearing an amino group, also plays a critical role in molecular design. The amino group can serve as a hydrogen bond donor and a nucleophilic center, allowing for a variety of chemical modifications. The aromatic ring of aniline can participate in pi-stacking interactions, which are important for binding to biological macromolecules. The electronic properties of the aniline ring can be modulated by substituents, which in turn affects the reactivity and biological activity of the entire molecule. The combination of these two moieties in this compound creates a scaffold with a rich chemical space for derivatization and optimization in drug discovery and other areas of chemical research. globalresearchonline.net

Synthetic Methodologies and Derivatization Strategies for N Pyridin 3 Ylmethyl Aniline

Established Synthetic Routes to N-(pyridin-3-ylmethyl)aniline

Several classical and modern synthetic methods can be employed for the synthesis of this compound, each with its own advantages and limitations.

Reductive Amination Approaches for this compound Synthesis

Reductive amination stands out as a primary and widely utilized method for the synthesis of this compound. wikipedia.org This approach typically involves the reaction of pyridine-3-carbaldehyde with aniline (B41778) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.org The reaction is often carried out in a one-pot fashion, which is efficient and avoids the isolation of the intermediate imine. wikipedia.orgyoutube.com The conditions are generally mild, proceeding at or below room temperature, and are tolerant of a range of functional groups. rsc.org

The general scheme for the reductive amination is as follows:

Step 1: Imine Formation: The carbonyl group of pyridine-3-carbaldehyde reacts with the nucleophilic aniline in a slightly acidic medium to form a hemiaminal, which then dehydrates to yield a Schiff base (imine). youtube.com

Step 2: Reduction: The imine is subsequently reduced by a hydride-donating reagent to afford this compound. youtube.com

The choice of reducing agent is crucial. Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. youtube.com More recently, alternative procedures using H-cube technology have been developed to perform the imine formation and reduction in situ, avoiding the handling of potentially hazardous reducing agents and simplifying work-up procedures. rsc.org

Some protocols may require the use of acids to facilitate imine formation, especially with less nucleophilic amines. nih.gov However, for sensitive substrates, acid-free conditions have also been successfully developed. rsc.org

Nucleophilic Substitution Reactions in this compound Formation

Nucleophilic substitution provides an alternative route to this compound. This method typically involves the reaction of a pyridine-3-yl-methyl halide or a related derivative (where the leaving group is a sulfonate ester, for example) with aniline. The aniline acts as the nucleophile, displacing the leaving group to form the C-N bond.

This approach is a fundamental transformation in organic synthesis. However, challenges can arise, such as over-alkylation of the aniline to form the tertiary amine and potential side reactions. The reactivity of the starting materials and the reaction conditions, including the choice of solvent and base, must be carefully controlled to optimize the yield of the desired secondary amine.

Transition Metal-Catalyzed Coupling Reactions for this compound Analogues

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds and are applicable to the synthesis of analogues of this compound. rsc.org While direct coupling of pyridine-3-yl-methanol with aniline is less common, related strategies can be employed to construct the core structure.

For instance, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming aryl and heteroaryl amines. nih.gov In a retrosynthetic sense, this could involve the coupling of a 3-aminomethylpyridine derivative with a substituted halobenzene or the coupling of aniline with a 3-(halomethyl)pyridine. The choice of the specific catalyst system, comprising a palladium precursor and a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, is critical for achieving high efficiency and functional group tolerance. nih.gov

Other transition metals like copper, rhodium, iridium, and ruthenium have also been utilized in various C-N bond-forming reactions, offering alternative catalytic systems for the synthesis of complex amine structures. researchgate.netnih.gov These methods often provide access to a broad range of substituted analogues that might be difficult to synthesize via traditional methods. nih.govnih.gov

Synthesis of Substituted this compound Analogues

The ability to introduce substituents on either the pyridine (B92270) or aniline ring of this compound is crucial for modulating its chemical and biological properties.

Modifications on the Pyridine Ring of this compound Derivatives

Introducing substituents onto the pyridine ring can be achieved either by starting with a pre-functionalized pyridine derivative or by direct functionalization of the this compound scaffold.

Starting with substituted pyridine-3-carbaldehydes or 3-(halomethyl)pyridines allows for the incorporation of a wide array of functional groups onto the pyridine ring through the synthetic routes described in section 2.1. The synthesis of substituted pyridines themselves is a well-developed field, with numerous methods available for their construction. organic-chemistry.orgnih.gov

Direct functionalization of the pyridine ring in this compound can be more challenging due to the directing effects of the nitrogen atom and the existing substituent. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. gcwgandhinagar.com However, strategies such as N-oxidation to form the pyridine-N-oxide can activate the ring towards electrophilic attack. gcwgandhinagar.com

Alternatively, modern C-H activation and cross-coupling methodologies offer powerful tools for the late-stage functionalization of the pyridine ring. nih.gov Directed metalation, where a directing group guides a metal to a specific position for subsequent reaction with an electrophile, is another viable strategy for regioselective substitution. researchgate.net

Substitutions on the Aniline Ring of this compound Derivatives

Modifying the aniline ring is generally more straightforward than modifying the pyridine ring. This can be achieved by employing a substituted aniline in the initial synthesis, for example, in a reductive amination reaction with pyridine-3-carbaldehyde. wikipedia.orgnih.gov A wide variety of substituted anilines are commercially available or can be readily synthesized. rsc.orgchemistrysteps.com

Direct functionalization of the aniline ring in this compound is also a common strategy. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. chemistrysteps.com Reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed on the aniline ring. To control the reactivity and prevent over-substitution, the amino group can be protected, for instance, by acetylation. chemistrysteps.com The resulting amide is still an ortho, para-director but is less activating, allowing for more controlled reactions.

The following table summarizes some examples of substituted aniline derivatives that can be used in the synthesis of this compound analogues:

| Aniline Derivative | Resulting this compound Analogue |

| 4-Chloroaniline | N-(pyridin-3-ylmethyl)-4-chloroaniline |

| 3-Methoxyaniline | N-(pyridin-3-ylmethyl)-3-methoxyaniline |

| 4-Methylaniline | N-(pyridin-3-ylmethyl)-4-methylaniline |

| 2-Fluoroaniline | N-(pyridin-3-ylmethyl)-2-fluoroaniline |

N-Alkylation and N-Acylation Strategies for this compound Derivatives

The secondary amine in this compound serves as a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of related compounds with diverse properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic alkylating agent. Common bases used for N-alkylation of amines include sodium hydride and potassium carbonate. wikipedia.org The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity. While direct alkylation is a common method, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine undergoes further alkylation. wikipedia.org

A rapid method for N-methylation of primary aromatic amines involves the initial formation of an N-trifluoroacetyl derivative, followed by treatment with methyl iodide under basic conditions. This approach can also be extended to achieve N-dimethylation by modifying the reaction conditions. While effective for methylation and ethylation, N-propylation may require specialized conditions to achieve satisfactory yields. rsc.org Another green approach involves the aqueous N-alkylation of amines with alkyl halides under microwave irradiation, which can directly generate tertiary amines without the need for transition metal catalysts. rsc.org

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a robust and widely used reaction, often employing acyl chlorides or anhydrides as the acylating agents. The reaction of an amine with an acyl chloride is typically rapid and often carried out in the presence of a non-nucleophilic base like pyridine. Pyridine acts as a scavenger for the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. libretexts.org

A key strategy for creating derivatives of this compound involves its acylation to form various amides. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide, a derivative of N-(pyridin-3-ylmethyl)amine, demonstrates a method for further functionalization. In this process, treatment with a strong base like t-butyllithium can lead to deprotonation at both the nitrogen and a specific position on the pyridine ring, creating a dilithium (B8592608) intermediate that can react with various electrophiles.

Below is a table summarizing representative N-acylation derivatization strategies for related aminomethylpyridine precursors, which are directly analogous to the acylation of this compound.

Table 1: Synthesis of N-Acyl-N-(pyridin-3-ylmethyl)amine Derivatives

| Amine Precursor | Acylating/Protecting Group Reagent | Product | Reference |

|---|---|---|---|

| 3-(Aminomethyl)pyridine | Pivaloyl chloride | N-(pyridin-3-ylmethyl)pivalamide | organic-chemistry.org |

| 3-(Aminomethyl)pyridine | Di-tert-butyl dicarbonate | tert-butyl N-(pyridin-3-ylmethyl)carbamate | organic-chemistry.org |

| 3-(Aminomethyl)pyridine | N,N-Dimethylcarbamoyl chloride | N'-(pyridin-3-ylmethyl)-N,N-dimethylurea | organic-chemistry.org |

Novel Synthetic Methodologies and Green Chemistry Approaches for this compound Production

The primary route for the synthesis of this compound is through reductive amination . This powerful one-pot reaction involves the condensation of 3-pyridinecarboxaldehyde (B140518) with aniline to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. This method is highly efficient and avoids the harsh conditions and potential for over-alkylation associated with direct alkylation of aniline with a pyridylmethyl halide. wikipedia.orgyoutube.com

A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium borohydride (NaBH₄) is a common and cost-effective choice. ias.ac.in For greater selectivity, especially when other reducible functional groups are present, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred. organic-chemistry.orgwikipedia.org The reaction is typically carried out in solvents like methanol, dichloroethane, or tetrahydrofuran. organic-chemistry.org

In line with the principles of green chemistry , recent research has focused on developing more environmentally benign synthetic methods. This includes the use of less hazardous solvents, reducing energy consumption, and employing catalytic systems.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acsgcipr.org Microwave irradiation can be effectively applied to reductive amination reactions, accelerating the formation of both the imine intermediate and its subsequent reduction. thieme-connect.demdpi.comnih.gov For example, the direct reductive amination of ketones with anilines using sodium triacetoxyborohydride can be significantly expedited under microwave heating. thieme-connect.de

The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace halogenated solvents like dichloroethane and chloroform (B151607) with more sustainable alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water. acsgcipr.orgrsc.org Glycerol, a biodegradable and recyclable solvent, has been successfully used for the metal-free reductive amination of aldehydes with sodium borohydride. ias.ac.in Furthermore, catalytic transfer hydrogenation in aqueous media, using formic acid as a hydrogen source, represents an environmentally friendly approach for reductive amination. organic-chemistry.org

Flow chemistry, or continuous flow processing, offers another innovative approach. Using systems like an H-cube®, the imine formation and subsequent reduction can be performed in a continuous manner, which can avoid the handling of hazardous reagents, shorten reaction times, and simplify work-up procedures. rsc.org

The table below outlines a common reductive amination approach for the synthesis of this compound.

Table 2: Synthesis of this compound via Reductive Amination

| Aldehyde | Amine | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|

| 3-Pyridinecarboxaldehyde | Aniline | Sodium borohydride (NaBH₄) | Methanol | A standard, cost-effective method for producing secondary amines. |

| 3-Pyridinecarboxaldehyde | Aniline | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A mild and selective reagent suitable for a wide range of substrates. organic-chemistry.org |

| 3-Pyridinecarboxaldehyde | Aniline | Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | Various | Catalytic hydrogenation is an atom-economical method, though it may affect other reducible groups. wikipedia.org |

Coordination Chemistry of N Pyridin 3 Ylmethyl Aniline As a Ligand

Ligand Design Principles and Coordination Modes of N-(pyridin-3-ylmethyl)aniline

The structure of this compound, featuring a pyridine (B92270) ring and an aniline (B41778) moiety connected by a flexible methylene (B1212753) (-CH2-) bridge, allows for several potential coordination modes. The two key donor sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline group.

This compound is well-suited to act as a versatile N,N'-donor ligand. Analogous systems, particularly the N-(pyridin-2-ylmethyl)aniline isomer, consistently demonstrate a bidentate chelating coordination mode, binding to a single metal center through both the pyridyl and the amine nitrogen atoms. researchgate.netresearchgate.net This chelation forms a stable six-membered ring in the case of the 2-pyridyl isomer. For this compound, bidentate chelation would result in a larger, more flexible seven-membered ring, a structural motif that can influence the stability and geometry of the resulting complex.

Alternatively, the ligand could exhibit monodentate coordination, likely through the more basic pyridine nitrogen, leaving the aniline nitrogen uncoordinated. This behavior is common for pyridine-based ligands, especially in the presence of competing ligands or under specific stoichiometric conditions. jscimedcentral.com Furthermore, the ligand possesses the capability to act as a bridging ligand, with the two nitrogen donors coordinating to two different metal centers, potentially leading to the formation of dinuclear or polynuclear coordination polymers. The flexible methylene linker is a key structural feature that allows the pyridyl and aniline rings to adopt the necessary orientation for these various coordination modes. researchgate.net

The introduction of substituents on the aniline or pyridine rings of pyridyl-aniline ligands can profoundly impact the electronic and steric environment of the metal coordination sphere, thereby dictating the final geometry and nuclearity of the complex. Studies on derivatives of the N-(pyridin-2-ylmethyl)aniline isomer have shown that steric hindrance from substituents can control the assembly of the final structure. researchgate.net For instance, the reaction of copper(II) chloride with the unsubstituted N-(pyridin-2-ylmethyl)aniline (La) resulted in a polynuclear complex, [CuLaCl2]n. researchgate.net In contrast, introducing a methyl group on the aniline ring (in ligand Lb) led to a dinuclear, chloro-bridged complex, [CuLb(μ-Cl)Cl]2, while a more sterically demanding N-methyl substituent (in ligand Lc) resulted in a mononuclear complex, [CuLcCl2]. researchgate.net

Synthesis and Advanced Characterization of Metal Complexes of this compound

The synthesis of metal complexes with pyridyl-amine type ligands typically involves straightforward metathesis reactions. Characterization relies on a suite of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the definitive method for structural elucidation.

Although reports on complexes specifically with this compound are scarce, synthetic procedures for analogous compounds are well-documented for a wide range of transition metals. Generally, the complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netmdpi.com

Ag(I): Silver(I) complexes of the related imine ligand, (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline, were synthesized by reacting the ligand with silver trifluoroacetate (B77799) in ethanol. researchgate.net

Zn(II), Pd(II), Cd(II): A series of Zn(II), Pd(II), and Cd(II) complexes with N-(pyridin-2-ylmethyl)aniline and its derivatives have been prepared. researchgate.net For example, Pd(II) complexes were obtained by reacting [Pd(CH3CN)2Cl2] with the corresponding ligand in ethanol. researchgate.net Zn(II) and Cd(II) complexes have been similarly synthesized from their respective chloride or bromide salts. researchgate.netnih.gov

Cu(II): Copper(II) complexes of N-(pyridin-2-ylmethyl)aniline derivatives were successfully synthesized by reacting the ligands with [CuCl2·2H2O] in methanol. researchgate.net

Ir(III) and Rh(III): Half-sandwich complexes of Ir(III) and Rh(III) containing N-(pyridin-2-ylmethyl)aniline and its substituted derivatives have been synthesized and characterized, often for applications in catalysis. researchgate.net These are typically prepared from the appropriate metal-cyclooctadiene dimer precursor.

These established methods provide a clear roadmap for the synthesis of the corresponding this compound complexes.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of coordination compounds, revealing bond lengths, bond angles, coordination geometries, and intermolecular interactions. While a crystal structure for a complex of this compound itself is not publicly available, the structures of numerous analogues provide insight into the expected stereochemical aspects.

Complexes of the closely related N-(pyridin-2-ylmethyl)aniline and its derivatives showcase a variety of coordination geometries depending on the metal ion and reaction conditions. researchgate.netresearchgate.net For instance, Pd(II) complexes typically adopt a distorted square planar geometry with the N,N'-bidentate ligand and two chloride ions occupying the coordination sites. researchgate.netresearchgate.net A Zn(II) complex, dichlorido[N-(pyridin-2-ylmethyl)aniline]zinc(II), was found to have a distorted tetrahedral geometry. researchgate.net Copper(II) complexes have shown particular structural diversity, including mononuclear distorted square planar, dinuclear chloro-bridged distorted square pyramidal, and polynuclear geometries. researchgate.net Furthermore, half-sandwich Ir(III) and Rh(III) complexes exhibit octahedral coordination around the metal center. researchgate.net

For the imine derivative, (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline, Ag(I) complexes display geometries such as tetrahedral and 'inverted seesaw'. researchgate.net These varied structures highlight the ligand's ability to adapt to the electronic and steric preferences of different metal centers.

| Ligand Analogue | Metal Ion | Coordination Geometry | Key Structural Features |

| N-(pyridin-2-ylmethyl)aniline | Pd(II) | Distorted Square Planar | Mononuclear, N,N'-bidentate chelation researchgate.netresearchgate.net |

| N-(pyridin-2-ylmethyl)aniline | Zn(II) | Distorted Tetrahedral | Mononuclear, N,N'-bidentate chelation researchgate.net |

| N-methyl-N-(pyridin-2-ylmethyl)aniline | Cu(II) | Distorted Square Planar | Mononuclear complex due to steric hindrance researchgate.net |

| 2-methyl-N-(pyridin-2-ylmethyl)aniline | Cu(II) | Distorted Square Pyramidal | Dinuclear, chloro-bridged structure researchgate.net |

| (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline | Ag(I) | Tetrahedral / Inverted Seesaw | Forms both coordination polymers and discrete complexes researchgate.net |

| N-(pyridin-2-ylmethyl)aniline | Ir(III) / Rh(III) | Octahedral | Half-sandwich "piano-stool" structure researchgate.net |

Photophysical Properties of N-(pyridin-3-ylmethylene)aniline-Based Metal Complexes

The photophysical properties of metal complexes are of significant interest for applications in sensing, imaging, and optoelectronics. While data for the amine this compound is not available, research into its corresponding imine (Schiff base) analogue provides valuable insights.

A study on Ag(I) complexes with (E)-N-(pyridylmethylene)aniline ligands, including the 3-pyridyl derivative (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline, revealed significant photophysical activity. researchgate.net All the synthesized silver(I) complexes, which exist as both coordination polymers and discrete molecules, were found to absorb and strongly emit UV-Vis radiation at room temperature. researchgate.net The emissions are attributed to ligand-to-ligand charge transfer transitions. researchgate.net This demonstrates that the N-(pyridin-3-ylmethylene)aniline scaffold is a viable platform for designing luminescent materials.

| Complex with (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline | UV/Vis Absorption (λmax, nm) | Emission |

| [(AgO2C2F3)2(La)2]n | 234, 345 | Strong emission at room temperature researchgate.net |

Catalytic Applications of N Pyridin 3 Ylmethyl Aniline and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

N-(pyridin-3-ylmethyl)aniline possesses both a pyridine (B92270) ring and a secondary amine, making it a versatile N,N'-bidentate ligand capable of coordinating with a variety of transition metals. The electronic and steric properties of such ligands can be fine-tuned, influencing the activity and selectivity of the resulting metal complexes in homogeneous catalysis.

Metal complexes featuring pyridine-amine ligands have been explored as catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The coordination of the ligand to a metal center, typically zinc, magnesium, or aluminum, can activate the monomer for polymerization.

Although specific studies employing this compound in this context are not readily found, research on similar pyridine-amine ligands demonstrates their potential. For instance, the steric and electronic environment provided by the ligand can influence the stereoselectivity of the polymerization of lactide, leading to the formation of either isotactic, syndiotactic, or atactic polylactide. The Lewis acidity of the metal center, modulated by the pyridine-amine ligand, is a key factor in the catalytic cycle.

Table 1: Illustrative Data on ROP of ε-Caprolactone with a Pyridine-Amine Type Ligand Complex (Note: This table is based on analogous systems and does not represent data for this compound)

| Catalyst System | Monomer/Catalyst Ratio | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Zn(II)-pyridylamine | 200 | 95 | 25,000 | 1.3 |

| Mg(II)-pyridylamine | 200 | 98 | 28,000 | 1.2 |

Metal complexes containing pyridine-amine ligands have been investigated as catalysts for various oxidation reactions. The ligand can stabilize different oxidation states of the metal during the catalytic cycle and influence the selectivity of the oxidation process. While specific examples with this compound are scarce, related complexes have been used in the oxidation of alcohols and hydrocarbons. The electronic properties of the pyridine and aniline (B41778) moieties can be systematically varied to tune the redox potential of the metal center, thereby controlling the catalytic activity.

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is effectively catalyzed by transition metal complexes, particularly those of ruthenium, iridium, and rhodium. Pyridine-amine ligands are well-suited for this application as they can participate in the catalytic cycle through the deprotonation/protonation of the amine group, facilitating the hydrogen transfer steps.

Studies on analogous systems, such as those involving 2-(aminomethyl)pyridine, have shown that these ligands can form highly active catalysts for the reduction of ketones and imines. acs.org The catalytic activity is influenced by the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. acs.org For instance, ruthenium complexes bearing pyridine-phosphine-amine ligands have demonstrated high turnover frequencies in the transfer hydrogenation of ketones. acs.org

Table 2: Representative Results for Transfer Hydrogenation of Acetophenone with an Analogous Pyridine-Amine Ruthenium Complex (Note: This table is based on analogous systems and does not represent data for this compound)

| Catalyst | Substrate/Catalyst Ratio | Time (h) | Conversion (%) |

|---|---|---|---|

| [RuCl2(p-cymene)]2/pyridylamine | 1000 | 2 | 99 |

Mechanistic Studies of Catalytic Processes Involving this compound Ligands

The mechanism of catalytic reactions involving pyridine-amine ligands is often intricate and dependent on the specific reaction. In transfer hydrogenation, a common mechanistic proposal involves an "outer-sphere" hydrogen transfer mechanism. In this pathway, the amine group of the ligand is deprotonated to form an amido complex, which then facilitates the transfer of a hydride from the hydrogen donor to the metal center. Subsequently, the substrate is reduced by the metal-hydride species, and the catalyst is regenerated.

In the context of ring-opening polymerization, the metal complex typically acts as a Lewis acid, coordinating to the carbonyl oxygen of the cyclic ester to activate it towards nucleophilic attack by an initiator, which can be an alcohol or the growing polymer chain. The pyridine-amine ligand plays a crucial role in modulating the Lewis acidity of the metal center and in controlling the stereochemistry of the polymerization.

Detailed mechanistic investigations often employ techniques such as in-situ spectroscopy (NMR, IR) and computational studies (DFT) to identify key intermediates and transition states in the catalytic cycle. While such detailed studies for this compound are not available, the general principles derived from related systems provide a solid foundation for understanding its potential catalytic behavior.

Theoretical and Computational Investigations of N Pyridin 3 Ylmethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for N-(pyridin-3-ylmethyl)aniline

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. While comprehensive DFT studies focusing solely on this compound are not extensively available in public literature, the methodologies are well-established. Such studies on related aniline (B41778) and pyridine (B92270) derivatives typically employ hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost. leibniz-fli.delabshare.cn These calculations can provide deep insights into the molecule's electronic characteristics and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals govern many chemical reactions.

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring. DFT calculations on similar aromatic amines and pyridines have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels. nih.govresearchgate.netbiorxiv.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to show regions of different potential. Typically, red areas indicate negative potential (electron-rich, attractive to electrophiles), often found around electronegative atoms like nitrogen and oxygen. Blue areas represent positive potential (electron-poor, attractive to nucleophiles), usually located around hydrogen atoms. acs.org For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating a likely site for protonation or interaction with electrophiles. Conversely, the amine hydrogen and the hydrogens on the aromatic rings would exhibit positive potential.

Table 1: Representative Theoretical Data for Related Aniline Derivatives This table presents example data from studies on related molecules to illustrate the typical values obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

| Property | Aniline (B3LYP/6-311+G(d,p)) | p-Nitroaniline (B3LYP/6-311G(d,p)) |

| EHOMO (eV) | -5.77 nih.gov | - |

| ELUMO (eV) | - | - |

| Energy Gap (eV) | - | - |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopman's theorem, it can be approximated as IP ≈ -EHOMO. researchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule, which can be approximated as EA ≈ -ELUMO. researchgate.net

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. biorxiv.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of different molecules. For instance, a lower chemical hardness (higher softness) indicates greater reactivity. biorxiv.org

Table 2: Global Reactivity Descriptors (Conceptual) This table outlines the definitions of key reactivity descriptors. Specific calculated values for this compound are not present in the referenced literature.

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when adding an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Power to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | Reciprocal of hardness, indicates higher reactivity. |

DFT calculations are also extensively used to predict spectroscopic properties like infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and to aid in the assignment of experimental spectral bands. labshare.cn

For IR and Raman spectroscopy, DFT calculations can compute the vibrational frequencies and intensities of a molecule's normal modes. Often, the calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. In studies of related pyridine derivatives, DFT has been successfully used to assign the vibrational modes, such as C-H, C=C, and C-N stretching and bending vibrations.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can then be compared with experimental spectra to understand the electronic transitions occurring within the molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the methylene (B1212753) linker between the pyridine and aniline rings allows this compound to adopt multiple conformations.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima). This is crucial as the biological activity of a molecule can be highly dependent on its 3D shape. While specific conformational analysis studies for this compound are not found in the searched literature, studies on similar molecules with flexible linkers show that different conformers can have significantly different energies and properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment (e.g., a solvent or a protein). An MD simulation of this compound in a solvent like water would reveal its preferred conformations in solution and the timescale of transitions between them. When simulating the molecule within a protein's binding site, MD can assess the stability of the binding pose and the key interactions that maintain the complex.

Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical Biological Target Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

This compound has been identified as an inhibitor of Leukotriene A4 hydrolase (LTA4H) , a bifunctional zinc metalloenzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. The discovery was part of a fragment-based drug discovery effort.

The interaction of this compound with LTA4H has been experimentally determined by X-ray crystallography. The resulting structure is available in the Protein Data Bank (PDB) under the accession code 3FTV . This experimental structure provides a definitive model of the ligand-target interaction.

In the 3FTV crystal structure, this compound binds in the active site of LTA4H. Molecular docking simulations, if performed, would aim to reproduce this experimentally observed binding mode. The docking results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. Analysis of the 3FTV structure reveals that the pyridine and aniline moieties of the ligand engage in specific interactions with the amino acid residues in the LTA4H active site. Such interaction modeling is crucial for structure-activity relationship (SAR) studies, which aim to design more potent and selective inhibitors by modifying the ligand's structure.

Table 3: Compound and Protein Information

| Compound Name | Biological Target | PDB Code for Complex |

| This compound | Leukotriene A4 hydrolase (LTA4H) | 3FTV |

Biological Activities and Mechanistic Insights in Vitro and Cellular Studies

Structure-Activity Relationship (SAR) Studies for N-(pyridin-3-ylmethyl)aniline Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of lead compounds. For this compound derivatives, these studies have identified key structural features that influence their biological activities.

The pyridin-3-ylmethyl group is a conserved feature in many active analogs, highlighting its importance for target engagement. This moiety can participate in hydrophobic interactions and form hydrogen bonds with protein residues, which enhances binding affinity. The nitrogen atom in the pyridine (B92270) ring may also improve the solubility of the compounds.

The nature of substituents on the aniline (B41778) ring significantly impacts the biological profile of these derivatives.

Electron-withdrawing groups , such as nitro and oxadiazole, can enhance reactivity and target binding, which is often beneficial in antiviral and toxicological applications.

Electron-donating groups , like methoxy (B1213986) and phenoxy, may improve metabolic stability. For instance, the presence of a trifluoromethoxy group has been shown to enhance metabolic stability in some analogs.

The position of substituents also plays a critical role. For example, in a series of 2-anilino triazolopyrimidine derivatives, substitution at the para-position of the aniline ring with groups like p-toluidino and p-ethylanilino resulted in potent anticancer activity. nih.gov Conversely, replacing the unsubstituted phenyl ring with a bioisosteric pyridin-3-yl moiety led to a dramatic reduction in antiproliferative activity against several cancer cell lines. nih.gov

Halogen substitution is another important modification. The introduction of an iodine atom at the 3-position of the aniline ring, as seen in 3-iodo-N-(pyridin-3-ylmethyl)aniline, enhances electrophilicity, steric bulk, and lipophilicity. This increased lipophilicity is believed to facilitate better membrane penetration, thereby boosting antimicrobial efficacy.

Furthermore, the incorporation of heterocyclic rings, such as isoxazole, can introduce rigidity and hydrogen-bonding capabilities, making these derivatives potential kinase inhibitors due to the isoxazole's affinity for ATP-binding pockets.

Antimicrobial Activities of this compound Analogues (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Antibacterial and Antifungal Activities:

Research has shown that aniline derivatives, including those with a pyridin-3-ylmethyl group, exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. smolecule.com For example, a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates showed high antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae at low concentrations. researchgate.net Similarly, imidazole-fused imidazo[2,1-b] smolecule.comnih.govthiadiazole analogues containing the N-((...)-1H-imidazol-2-yl)methyl)aniline moiety displayed strong antifungal activity, particularly against Candida albicans. nih.gov

The antimicrobial efficacy can be influenced by the specific substitutions on the aniline and pyridine rings. For instance, some pyridine-benzothiazole hybrids have shown poor to fair activity against strains like P. aeruginosa, E. coli, and S. aureus. researchgate.net

Antiviral Activities:

Certain this compound derivatives have been investigated for their potential as antiviral agents. For instance, isoxazole-based derivatives have been studied for their ability to target Zika virus infections. rsc.org The presence of electron-withdrawing groups on the aniline ring has been suggested to enhance antiviral potency.

Interactive Data Table: Antimicrobial Activity of this compound Analogues

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

| 3-Iodo-N-(pyridin-3-ylmethyl)aniline | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | MIC values of 50 µg/mL, 75 µg/mL, and 100 µg/mL, respectively. | |

| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | E. coli, B. subtilis, S. aureus, C. albicans, S. cerevisiae | High activity at concentrations of 10-100 μg/mL. | researchgate.net |

| Imidazole-fused imidazo[2,1-b] smolecule.comnih.govthiadiazole analogues | Candida albicans | Strong antifungal activity, with one compound showing an MIC50 of 0.16 μg/mL. | nih.gov |

| Isoxazole-based derivatives | Zika virus | Investigated as potential antiviral agents. | rsc.org |

The antimicrobial action of this compound analogues is attributed to several cellular and molecular mechanisms. The enhanced lipophilicity of certain derivatives, such as the iodinated analogue, facilitates their penetration through microbial cell membranes. Once inside the cell, these compounds can interact with various biomolecules, including enzymes and receptors, leading to the disruption of essential cellular processes.

For some antifungal derivatives, the mechanism may involve the inhibition of key enzymes necessary for fungal cell wall synthesis. For example, benzyl-amine derived scaffolds have shown potential as inhibitors of CYP51B, an essential enzyme in fungal cell wall formation. researchgate.net

Anticancer Activity Research of this compound Derivatives (In Vitro and Cellular Level)

This compound derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.

In vitro studies have shown that these compounds can inhibit the proliferation of a wide range of cancer cells, including those from breast, lung, colon, and prostate cancers. nih.govsemanticscholar.org For instance, certain N-arylmethyl-aniline/chalcone hybrids exhibited significant antiproliferative activity against a panel of 60 cancer cell lines. nih.gov Specifically, compounds 5e and 5h from this series showed potent growth inhibitory effects against leukemia, non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. nih.gov

Similarly, a series of N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives, synthesized as Imatinib analogues, displayed moderate cell growth inhibition against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines at a concentration of 10 µM. semanticscholar.org Another study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives also reported their antiproliferative activity against A549, MCF-7, HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines. mdpi.com

Interactive Data Table: In Vitro Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| N-arylmethyl-aniline/chalcone hybrids | 60-cell line panel | Compounds 5e and 5h showed significant antiproliferative activity against a broad range of cancer cell lines. | nih.gov |

| N-(2,5-dimethylphenyl)-4-pyridin-3-ylpyrimidin-2-amine derivatives | A549, MCF7 | Moderate cell growth inhibition at 10 µM. | semanticscholar.org |

| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | HepG2 (liver carcinoma), MCF7 | Significant cytotoxic anticancer activities. | researchgate.net |

| 2-Anilino triazolopyrimidine derivatives | MDA-MB-231 (breast), HeLa (cervix), A549 (lung), HT-29 (colon) | Derivatives with p-toluidino, p-ethylanilino, and 3′,4′-dimethylanilino substituents were highly active. | nih.gov |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Studies have shown that these compounds can trigger apoptosis through various pathways. For example, the N-arylmethyl-aniline/chalcone hybrids 5e and 5h were found to induce apoptosis and cause cell cycle arrest at the SubG0-G1 phase in HCT-116 cells. nih.gov Their impact on key apoptotic genes suggested a caspase-dependent mechanism of apoptosis. nih.gov The inhibition of cancer cell proliferation by anticancer compounds is often mediated through the induction of cell cycle arrest and/or apoptosis. researchgate.net

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific enzymes or bind to receptors that are crucial for cancer cell survival and proliferation.

One of the key targets identified for these compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a pivotal player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov Novel N-arylmethyl-aniline/chalcone hybrids have been designed and synthesized as potential VEGFR-2 inhibitors, with compounds 5e and 5h emerging as the most potent inhibitors in one study. nih.gov

Other potential targets include protein kinases , which are involved in various cellular signaling pathways that regulate cell growth and division. smolecule.com Derivatives of this compound have been explored as potential inhibitors of protein kinases. smolecule.com For instance, some aniline derivatives are known to act as inhibitors of kinases involved in the MAPK pathway, which can inhibit tumor growth.

Furthermore, some derivatives have been investigated as inhibitors of leukotriene A-4 hydrolase , a zinc metalloenzyme involved in inflammatory processes, which can also play a role in cancer. smolecule.com The ability of these compounds to modulate such pathways underscores their therapeutic potential. smolecule.com

Antioxidant Properties and Radical Scavenging Mechanisms of this compound Compounds

Certain derivatives of this compound have been found to possess antioxidant properties, enabling them to scavenge harmful free radicals. Free radicals are highly reactive molecules that can cause oxidative stress, which is implicated in a variety of diseases, including cancer. pensoft.net

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid) tests. nih.gov The mechanism of antioxidant action can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov The specific mechanism is influenced by the compound's structure, solubility, and the surrounding environment. nih.gov

For example, a study on novel thiazolo[4,5-b]pyridine (B1357651) derivatives demonstrated their ability to scavenge DPPH radicals. pensoft.net Similarly, research on other pyridine derivatives has highlighted their potential as antioxidants. researchgate.net The nitrogen-containing heterocyclic rings, such as pyridine, and the presence of specific functional groups contribute to the radical scavenging capabilities of these compounds. mdpi.com

Applications in Advanced Materials and Supramolecular Chemistry

Design of Organic Materials with Tailored Properties Based on N-(pyridin-3-ylmethyl)aniline Scaffolds

The this compound framework serves as a versatile building block for designing functional organic materials. Its structure can be systematically modified to fine-tune the resulting material's properties for specific applications. The aniline (B41778) and pyridine (B92270) rings can be substituted with various functional groups, which alters the electronic and steric characteristics of the molecule, thereby influencing its self-assembly behavior and the properties of the bulk material. smolecule.comnih.gov

A significant area of research involves the synthesis of halogenated derivatives of this compound to be used as ligands in coordination chemistry. For instance, a series of mercury(II) coordination complexes have been prepared using ligands such as 3-chloro-N-(pyridin-3-ylmethyl)aniline, 3-bromo-N-(pyridin-3-ylmethyl)aniline, and 3-iodo-N-(pyridin-3-ylmethyl)aniline. ynu.edu.cn The type and position of the halogen atom on the aniline ring were found to have a significant impact on the final supramolecular assemblies, leading to either discrete molecular structures or one-dimensional (1D) polymeric chains. ynu.edu.cn This demonstrates how targeted substitutions on the basic scaffold allow for rational design and crystal engineering of materials with different dimensionalities and properties.

The versatility of this scaffold is further highlighted by its incorporation into more complex systems. For example, it has been used in the design of N-arylmethyl-aniline/chalcone hybrids, which possess pharmacophoric features relevant for developing new anticancer compounds. nih.gov The design principles often involve creating molecules with specific geometries that can interact with biological targets or self-assemble into predictable, functional superstructures. nih.govnih.gov

Supramolecular Assembly and Self-Organization Principles Involving this compound Derivatives

Supramolecular chemistry relies on the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. Derivatives of this compound are excellent candidates for supramolecular assembly due to the variety of non-covalent interactions they can engage in. The process of self-assembly is governed by the information encoded in the chemical structure of the individual molecules, directing them to form thermodynamically stable, well-defined architectures. nih.gov

The formation of these assemblies is often a hierarchical process. For example, in the presence of metal ions, this compound and its derivatives act as ligands, forming coordination complexes. These primary complexes can then act as larger building blocks, organizing into extended networks through weaker intermolecular forces. researchgate.net

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound derivatives. The interplay between these weak forces dictates the final structure and stability of the resulting supramolecular ensemble. mdpi.combeilstein-journals.orgcsic.es

Hydrogen Bonding: Hydrogen bonds are crucial in directing the assembly of these structures. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. iucr.org In metal complexes with halogenated ligands, non-classical C-H···X (where X is a halogen) hydrogen bonds have been observed to play a significant role in the crystal packing. ynu.edu.cn The competition and cooperation between different types of hydrogen bonds and other non-covalent forces, like halogen bonds, are key factors in crystal engineering. beilstein-journals.orgiucr.orgworktribe.com

The table below summarizes the key non-covalent interactions observed in various supramolecular systems involving this compound derivatives and related structures.

| Compound/System | Key Non-Covalent Interactions | Structural Outcome | Reference(s) |

| Mercury(II) complexes with halogenated imine ligands | Halogen bonding (I···X), Non-classical C-H···X hydrogen bonding | Formation of 1D polymeric structures and discrete complexes | ynu.edu.cn |

| Cd(II) and Hg(II) coordination polymers | Weak hydrogen bonds, π-π stacking | Assembly of 1D coordination polymers into 3D supramolecular structures | researchgate.net |

| Cd(II) coordination polymer with 4-methyl-N-(pyridin-2-ylmethylidene)aniline | π-π stacking, C-H···Cl hydrogen bonding | Elongation of columnar structures into supramolecular sheets and a 3D network | iucr.orgiucr.org |

| Silver(I) coordination polymers with (E)-N-(pyridylmethylene)aniline | π-π stacking | Formation of 1D coordination polymers and discrete complexes | researchgate.net |

The principles of supramolecular assembly enable the construction of well-defined nanostructures from this compound derivatives. Coordination polymers are a prominent class of such materials, formed by the self-assembly of metal ions (nodes) and organic ligands (linkers).

Research has shown that reacting derivatives like (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline with silver(I) salts yields one-dimensional (1D) coordination polymers. researchgate.net Similarly, various this compound ligands, particularly halogenated ones, form 1D polymeric chains with mercury(II) halides. ynu.edu.cn These 1D chains can be considered as nanoribbons or nanowires, which can further assemble through weaker forces into two-dimensional (2D) sheets or three-dimensional (3D) frameworks. researchgate.net The final dimensionality and topology of these coordination polymers are highly dependent on the coordination geometry of the metal ion, the structure of the organic ligand, and the reaction conditions. iucr.org

The table below presents examples of coordination polymers formed from this compound derivatives and their resulting structures.

| Metal Center | Ligand | Resulting Structure | Reference(s) |

| Silver(I) | (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline | 1D coordination polymer | researchgate.net |

| Cadmium(II) | N-(pyridin-3-ylmethyl)-4-(pyridin-4-yl)-1,8-naphthalimide | 2D luminescent coordination polymer | bohrium.com |

| Mercury(II) | 3-chloro-N-(pyridin-3-ylmethyl)aniline | 1D polymeric structure | ynu.edu.cn |

| Mercury(II) | 3-iodo-N-(pyridin-3-ylmethyl)aniline | 1D polymeric structure | ynu.edu.cn |

| Cadmium(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Columnar structure forming 2D sheets via π-π stacking | iucr.orgiucr.org |

Photoactive and Optoelectronic Material Development Incorporating this compound Structures

The incorporation of this compound scaffolds into coordination polymers and other molecular materials can impart interesting photoactive and optoelectronic properties. Derivatives of this compound are explored for their utility in materials like organic light-emitting diodes (OLEDs) and sensors. ontosight.airesearchgate.net

Coordination polymers of d¹⁰ metal ions like Cd(II) and Ag(I) with ligands derived from this compound often exhibit photoluminescence. iucr.orgresearchgate.net For example, a cadmium(II) coordination polymer, {[CdLCl₂]}n, where L is a Schiff base ligand, was found to be luminescent. bohrium.com The emission properties of these materials are typically attributed to intra-ligand (π-π*) transitions or metal-to-ligand charge transfer (MLCT) events. researchgate.net The tunability of the ligand structure allows for the modification of these emission properties, such as shifting the emission wavelength.

Pyranopyrazole derivatives, which can be synthesized using related starting materials, have been noted for their potential use in photoactive materials. aablocks.com The development of conjugated molecular materials is a key area of research for optoelectronics, and Schiff bases derived from structures similar to this compound are attractive due to their stability, structural diversity, and luminescence properties. researchgate.net These characteristics make them suitable candidates for emitting layers or transport layers in optoelectronic devices. researchgate.netresearchgate.net

Future Research Directions and Translational Potential Excluding Clinical Applications

Integration with Artificial Intelligence and Machine Learning for Pre-clinical Molecular Discovery and Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing preclinical molecular discovery. For N-(pyridin-3-ylmethyl)aniline, these computational tools offer a powerful avenue for designing novel derivatives with tailored properties.

Future research can leverage AI/ML for the de novo design of this compound analogues. By employing techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular fragment replacement (MFR), it is possible to predict the biological activities of new, unsynthesized compounds. nih.gov For instance, studies on the isomeric N-(pyridin-4-ylmethyl)aniline have successfully used CoMFA and CoMSIA models to generate potent inhibitors of Kinase Insert Domain Receptor (KDR). nih.gov A similar workflow could be applied to this compound to explore its potential against various enzymatic targets.

Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage compound evaluation. Machine learning algorithms can be trained on existing chemical databases to forecast the physicochemical and pharmacokinetic profiles of novel this compound derivatives, thereby prioritizing candidates with desirable properties for synthesis and minimizing late-stage failures. nih.gov

Interactive Table 1: AI/ML in Molecular Design of this compound Derivatives

| AI/ML Technique | Application | Potential Outcome for this compound Research |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D molecular fields. nih.gov | Design of derivatives with enhanced affinity for specific biological targets, such as enzymes or receptors. |

| Molecular Fragment Replacement (MFR) | Generate novel molecular structures by substituting parts of the lead compound. nih.gov | Creation of diverse virtual libraries of analogues for screening against various targets. |

| Molecular Docking Simulation | Predict the preferred orientation of a molecule when bound to a target. nih.gov | Elucidation of binding modes and key interactions with target proteins, guiding rational design. |

| Protein-Ligand Interaction Fingerprinting (PLIF) | Analyze and compare the interaction patterns between different ligands and a target protein. nih.gov | Identification of essential structural features for molecular recognition and activity. |

| Predictive ADMET Modeling | Forecast pharmacokinetic and toxicity properties. nih.gov | Early-stage filtering of compounds to select for those with favorable drug-like properties. |

Development of Advanced and Sustainable Synthetic Strategies for this compound

The principles of green chemistry are paramount for modern chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. acs.org Developing advanced and sustainable synthetic strategies for this compound and its derivatives is a critical research area.

Current synthetic methods for anilines and pyridines often rely on transition-metal-catalyzed cross-coupling and condensation reactions. nih.govdntb.gov.ua Future research should focus on improving the sustainability of these processes. This includes the development of solvent-free reaction conditions, the use of greener solvents like water or supercritical CO₂, and the application of energy-efficient methods such as microwave or ultrasound-assisted synthesis. mdpi.comnih.govresearchgate.net For example, neat mechanochemical grinding has been shown to be a highly efficient and solvent-free method for synthesizing N-substituted amines. mdpi.com

Another promising avenue is biocatalysis. The use of enzymes can offer high specificity, reducing the need for protecting groups and leading to cleaner reaction profiles and higher atom economy. acs.org Exploring enzymatic pathways for the N-alkylation of aniline (B41778) with a pyridine-containing substrate could provide a highly sustainable route to the target compound.

Interactive Table 2: Comparison of Synthetic Approaches for N-Arylmethylamines

| Synthetic Strategy | Description | Advantages for Sustainability |

|---|---|---|

| Traditional Cross-Coupling | Often uses palladium or copper catalysts with organic solvents and bases. nih.gov | Well-established, versatile for a wide range of substrates. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry (grinding) or heating neat reagents. mdpi.com | Drastically reduces solvent waste, can lead to faster reaction times and higher yields. |

| Aqueous Synthesis | Using water as the reaction solvent. nih.gov | Environmentally benign, low cost, non-flammable, and simplifies product isolation in some cases. |

| Biocatalysis | Employing enzymes (e.g., transaminases) to catalyze the reaction. acs.org | High chemo-, regio-, and stereoselectivity; operates under mild conditions; uses renewable catalysts. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.govmdpi.com | Rapid heating, reduced reaction times, often improved yields and purities. |

Exploration of Novel Catalytic Systems and Processes

Catalysis is at the heart of efficient chemical synthesis. acs.org Research into novel catalytic systems for preparing this compound can lead to more economical and environmentally friendly processes.

One area of exploration is the use of earth-abundant metal catalysts (e.g., iron, copper, manganese) as alternatives to precious metals like palladium. mdpi.comgoogle.com Iron-catalyzed reactions, for instance, are gaining traction for various C-N bond-forming reactions. beilstein-journals.org Another approach involves the design of sophisticated ligand systems that enhance catalyst activity and selectivity. A cationic palladium(II) complex with a pyridyl-mesoionic carbene ligand has been shown to be highly effective for the hydroamination of alkynes, with the pyridine (B92270) "wingtip" on the ligand playing a direct role in the catalytic cycle by facilitating proton transfer. acs.org

Heterogeneous catalysts, particularly those on magnetic supports, offer significant advantages in terms of catalyst recovery and reuse, which is a key principle of green chemistry. rsc.org The development of magnetically recoverable nano-catalysts for the synthesis of pyridine derivatives is an active field of research that could be applied to the production of this compound. rsc.org

Deeper Mechanistic Understanding of Molecular and Cellular Interactions

While clinical applications are excluded, understanding the fundamental molecular and cellular interactions of this compound is crucial for its development in any area, including as a research tool or a component in functional materials. The compound is known to be an inhibitor of leukotriene A4 hydrolase, and its structure has been resolved within the active site of this enzyme (PDB entries 3ftv, 3ftw). drugbank.comnih.gov

Future research should aim to build on this knowledge. Advanced computational techniques, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide a dynamic picture of the binding process and elucidate the electronic and structural factors that govern its inhibitory activity.

Furthermore, identifying other potential biological targets is of interest. High-throughput screening, chemical proteomics, and affinity-based probes derived from this compound could reveal new protein interactions, offering insights into its broader biological footprint and potential use as a chemical probe to study cellular pathways.

Interactive Table 3: Methods for Studying Molecular Interactions

| Method | Information Gained | Relevance to this compound |

|---|---|---|

| X-ray Crystallography | Provides a high-resolution, static 3D structure of the molecule bound to its target. nih.gov | Confirms binding mode and identifies key contact residues, as demonstrated with leukotriene A4 hydrolase. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time. | Reveals the dynamics of the binding process, conformational changes, and the stability of the complex. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during binding. | Determines thermodynamic parameters of binding (affinity, enthalpy, entropy). |

| Chemical Proteomics | Uses chemical probes to identify protein targets in complex biological samples. | Can uncover previously unknown cellular interaction partners. |

Design of Next-Generation Functional Materials and Supramolecular Architectures

The dual functionality of the pyridine and aniline groups makes this compound an attractive building block for materials science and supramolecular chemistry. mdpi.com

The pyridine nitrogen atom is an excellent coordination site for metal ions, suggesting the use of this compound as a ligand for creating metal-organic complexes or as a linker in Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.netresearchgate.net MOFs are porous materials with potential applications in gas storage, separation, and catalysis. By designing linkers with specific geometries and functionalities, researchers can tune the properties of the resulting frameworks.

The aniline moiety offers different possibilities. It can participate in hydrogen bonding and π-π stacking interactions, which are key drivers for self-assembly. mdpi.com Furthermore, aniline and its oligomers are known to form conductive polymers and other supramolecular structures. researchgate.net Research could explore the oxidative polymerization of this compound or its incorporation into co-polymers to create novel functional materials with interesting electronic or photophysical properties. The self-assembly of specifically designed derivatives could lead to the formation of nanostructures like fibers, tubes, or sheets. researchgate.net

Q & A

Basic: What synthetic methodologies are optimized for high-yield preparation of N-(pyridin-3-ylmethyl)aniline?

Answer:

The compound is synthesized via nucleophilic substitution between aniline and 3-pyridinemethanol under reflux conditions. Key optimizations include:

- Molar ratio : A 1:2 ratio of aniline to 3-pyridinemethanol ensures excess alcohol drives the reaction to completion, achieving 96% yield .

- Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively isolates the product as a white solid.

- Characterization : Confirm structure via H NMR (e.g., δ = 4.38 ppm for methylene protons) and HRMS ([M+H]: 185.1073) .

Basic: How can overlapping NMR signals in this compound derivatives be resolved for accurate structural confirmation?

Answer:

- High-field NMR : Use 400+ MHz instruments to enhance resolution (e.g., distinguishing aromatic protons at δ = 8.65 vs. 8.54 ppm) .

- 2D techniques : HSQC and HMBC correlate H-C couplings, confirming connectivity (e.g., methylene carbon at δ = 45.9 ppm linked to NH and pyridine) .

- Deuteration : Exchange NH protons with DO simplifies spectra by removing broad NH signals .

Advanced: How do structural modifications (e.g., nitro/sulfonyl groups) affect the bioactivity of this compound derivatives?

Answer:

- Nitro groups : Introducing nitro groups at the 2,4-positions enhances tubulin binding affinity in plant cells, likely through π-π stacking with aromatic residues in the binding pocket .

- Sulfonyl piperazine : Derivatives like 9f (m/z = 454.1) show improved solubility and antiprotozoal activity due to polar sulfonyl interactions .

- SAR validation : Compare IC values (e.g., via microtubule polymerization assays) to correlate substituent effects with activity .

Advanced: What computational strategies identify the binding mode of this compound derivatives with α-tubulin?

Answer:

- Molecular docking : Use AutoDock Vina to dock 2,4-dinitro derivatives into the α-tubulin colchicine site, prioritizing poses with hydrogen bonds to Thr179 and hydrophobic contacts with Val181 .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Monitor RMSD (<2 Å) to validate binding .

- Free energy calculations : MM-PBSA quantifies binding energy, highlighting critical residues (e.g., Asn249 contributes -3.2 kcal/mol) .

Advanced: How can contradictory bioactivity data between similar derivatives be systematically addressed?

Answer:

- Purity validation : Use LCMS (e.g., >98% purity for 9f vs. 8% for 9g ) to rule out impurities as confounding factors .

- Assay standardization : Repeat assays under controlled conditions (e.g., fixed tubulin concentration, pH 7.4 buffer) .

- Meta-analysis : Compare logP and solubility (e.g., 9h with CF has higher membrane permeability than 9j ) to explain potency differences .

Basic: What analytical techniques are critical for assessing the stability of this compound under storage?

Answer:

- TGA/DSC : Monitor decomposition temperatures (e.g., sharp endotherm at 92–93°C indicates melting point stability) .

- HPLC-UV : Track degradation products over time (e.g., at 254 nm) in accelerated stability studies (40°C/75% RH for 4 weeks) .

- Mass spectrometry : Detect oxidation products (e.g., m/z +16 for N-oxide formation) .

Advanced: How are crystallographic methods (e.g., SHELX) applied to resolve ambiguous structural features in derivatives?

Answer:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. Ensure R < 5% for data quality .

- Refinement : SHELXL refines anisotropic displacement parameters, resolving disorder (e.g., methylene group orientation) .

- Validation : Check CIF files with PLATON to confirm no symmetry errors or missed hydrogen bonds .

Basic: What protocols ensure reproducibility in synthesizing nitro-substituted derivatives of this compound?

Answer:

- Nitration conditions : Use HNO/HSO at 0°C to minimize byproducts. Quench with ice-water to isolate 2,4-dinitro intermediates .

- Purification : Flash chromatography (silica gel, DCM/MeOH 20:1) removes unreacted starting materials .

- Yield optimization : Scale reactions under inert atmosphere (N) to prevent oxidation of amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.